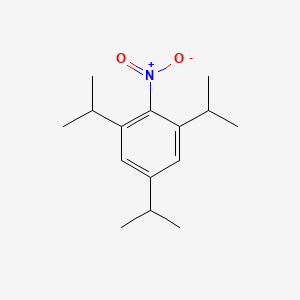

1-Nitro-2,4,6-triisopropylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-1,3,5-tri(propan-2-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-9(2)12-7-13(10(3)4)15(16(17)18)14(8-12)11(5)6/h7-11H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBSHFPGPYKJJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)[N+](=O)[O-])C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350404 | |

| Record name | Benzene, 1,3,5-tris(1-methylethyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13402-31-8 | |

| Record name | Benzene, 1,3,5-tris(1-methylethyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NITRO-2,4,6-TRIISOPROPYLBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Synthesis of 1-Nitro-2,4,6-triisopropylbenzene

The synthesis of this compound is predominantly achieved through the direct nitration of its precursor, 1,3,5-triisopropylbenzene (B165165). This approach leverages the principles of electrophilic aromatic substitution, a cornerstone of aromatic chemistry.

Electrophilic aromatic nitration stands as the most direct and widely employed strategy for the introduction of a nitro group onto the 1,3,5-triisopropylbenzene scaffold. The reaction involves the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring. The bulky isopropyl groups sterically hinder and electronically activate the benzene (B151609) ring, influencing the regioselectivity of the substitution.

The direct nitration of 1,3,5-triisopropylbenzene is a well-established method for the preparation of its nitro derivatives. The reaction proceeds by substituting one of the aromatic hydrogens with a nitro group. The symmetrical nature of 1,3,5-triisopropylbenzene means that all unsubstituted positions are chemically equivalent, leading to a single possible mononitration product.

Electrophilic Aromatic Nitration Strategies

Direct Nitration of 1,3,5-Triisopropylbenzene

Influence of Nitrating Reagents and Reaction Conditions

The outcome of the direct nitration of 1,3,5-triisopropylbenzene is highly dependent on the choice of nitrating agents and the specific reaction conditions employed. The reaction can be modulated to favor the formation of mono-, di-, or even trinitro derivatives.

A common method for mononitration involves treating 1,3,5-triisopropylbenzene with 96% nitric acid in a medium of acetic acid and acetic anhydride (B1165640) at a controlled temperature of 30°C. google.com Under these conditions, the formation of this compound is favored. Interestingly, merely increasing the amount of nitric acid, raising the temperature to 70°C, or extending the reaction time does not efficiently lead to the formation of the dinitro product. google.com

To achieve dinitration, more forceful conditions are necessary. For instance, the use of a nitrating mixture composed of nitric acid and sulfuric acid can lead to the formation of 2,4-dinitro-1,3,5-triisopropylbenzene. google.com Further nitration of the mononitro derivative with this potent mixture can yield 2,4,6-trinitro-1,3,5-triisopropylbenzene. google.com The use of an inert solvent, such as a saturated aliphatic hydrocarbon, has been found to surprisingly facilitate the synthesis of 2,4-dinitro-1,3,5-triisopropylbenzene in high yield. google.com

The following table summarizes the influence of different reaction conditions on the nitration of 1,3,5-triisopropylbenzene:

| Nitrating Agent/System | Solvent | Temperature | Primary Product | Reference |

| 96% HNO₃ | Acetic Acid / Acetic Anhydride | 30°C | This compound | google.com |

| HNO₃ / H₂SO₄ | Saturated Aliphatic Hydrocarbon | 20-30°C | 2,4-Dinitro-1,3,5-triisopropylbenzene | google.com |

| HNO₃ / H₂SO₄ (on mononitro derivative) | Not specified | Not specified | 2,4,6-Trinitro-1,3,5-triisopropylbenzene | google.com |

Regioselective Mononitration Protocols

Achieving selective mononitration of 1,3,5-triisopropylbenzene without the formation of significant amounts of polynitrated byproducts is crucial for the clean synthesis of the target compound. A well-documented protocol for this purpose involves the use of 96% nitric acid in a mixture of acetic acid and acetic anhydride. google.com This method provides a controlled generation of the nitronium ion, which, at a moderate temperature of 30°C, reacts with the activated benzene ring to yield predominantly this compound. The acetic anhydride acts as a water scavenger, preventing the dilution of the nitric acid and maintaining its nitrating strength. The steric hindrance from the three isopropyl groups also plays a role in disfavoring the introduction of a second nitro group under these milder conditions.

In the nitration of highly substituted polyalkylbenzenes, a phenomenon known as ipso-nitration can occur. nih.govarkat-usa.org This process involves the electrophilic attack of the nitronium ion at a ring carbon that is already substituted, typically by an alkyl group, leading to the displacement of that substituent. arkat-usa.org This is a form of dealkylating nitration.

For sterically hindered substrates like 1,3,5-triisopropylbenzene, the isopropyl group can be susceptible to displacement, particularly under harsh nitrating conditions. The mechanism often involves the formation of a Wheland intermediate (a resonance-stabilized carbocation), where the positive charge is delocalized. Instead of losing a proton to restore aromaticity, the intermediate can eject a carbocation, in this case, an isopropyl cation, leading to the substitution of the alkyl group with a nitro group. The stability of the leaving carbocation influences the facility of the ipso-attack.

This dealkylation process can compete with standard aromatic nitration (C-H substitution) and can sometimes lead to the formation of unexpected byproducts. missouristate.edu For instance, the nitration of some alkyl-substituted p-dialkoxybenzenes with nitrogen dioxide can result in a competition between aromatic nitration and oxidative dealkylation. missouristate.edu While specific studies on the dealkylating nitration of 1,3,5-triisopropylbenzene are not extensively detailed, the principles of ipso-nitration observed in similar bulky systems, such as tert-butylated calixarenes, suggest its possibility. arkat-usa.org

While direct electrophilic nitration of 1,3,5-triisopropylbenzene is the most common and straightforward method for synthesizing this compound, other synthetic strategies could theoretically be employed. These alternative routes would typically involve the synthesis of a pre-functionalized 2,4,6-triisopropylbenzene derivative followed by the introduction of the nitro group or the construction of the nitro-substituted ring from smaller fragments.

One plausible, though less documented, approach would be the oxidation of 2,4,6-triisopropylaniline (B3188480). The amino group is a strong activating group and can be converted to a nitro group through oxidation, although this reaction can sometimes be harsh and lead to side products.

Another potential route could involve an ipso-nitration of a suitably substituted precursor. For example, the nitration of 2,4,6-triisopropylphenylboronic acid could potentially yield this compound. nih.gov This type of reaction, where a boronic acid group is replaced by a nitro group, is a known synthetic transformation. nih.gov

However, it is important to note that these alternative routes are not commonly reported in the literature for this specific compound, likely due to the efficiency and simplicity of the direct nitration of the readily available 1,3,5-triisopropylbenzene.

Mechanistic Elucidation of Nitration Reactions

The nitration of 1,3,5-triisopropylbenzene to yield this compound is a classic example of electrophilic aromatic substitution (EAS). sciepub.com The mechanism involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a water molecule to form the nitronium ion. masterorganicchemistry.comyoutube.com This powerful electrophile is then attacked by the electron-rich π system of the benzene ring, leading to the formation of a carbocation intermediate known as a σ-complex or arenium ion. masterorganicchemistry.comnih.gov Aromaticity is subsequently restored by the loss of a proton from the carbon atom bearing the nitro group, yielding the final product. masterorganicchemistry.com

Theoretical Studies on Electrophilic Aromatic Substitution Mechanisms

Theoretical studies, often employing density functional theory (DFT), have been instrumental in elucidating the potential energy surfaces of electrophilic aromatic nitration reactions. nih.gov These studies help in understanding the structures and relative energies of reactants, transition states, intermediates, and products. nih.gov For the nitration of substituted benzenes, theoretical models can predict the regioselectivity of the reaction by analyzing the stability of the σ-complex intermediates for ortho, meta, and para attack. nih.gov The distribution of electron density in the aromatic ring and the electronic effects of the substituents play a crucial role in determining the preferred site of attack by the electrophile. nih.gov In the case of 1,3,5-triisopropylbenzene, the three isopropyl groups are activating and direct the incoming electrophile to the ortho and para positions. However, due to the symmetry of the molecule, all available positions are equivalent.

Role of Steric Hindrance on Nitration Pathways

Steric hindrance plays a significant role in the nitration of alkylbenzenes, influencing the ratio of ortho to para isomers. sciepub.comlibretexts.org For substrates with bulky alkyl groups, such as the isopropyl groups in 1,3,5-triisopropylbenzene, the approach of the electrophile to the positions adjacent (ortho) to these groups is sterically hindered. libretexts.org This steric hindrance raises the activation energy for the formation of the ortho-substituted product compared to the para-substituted product. libretexts.org While 1,3,5-triisopropylbenzene presents a unique case where all unsubstituted positions are sterically hindered, the principle of steric hindrance becomes more evident when considering the introduction of a second or third nitro group. The presence of the initial nitro group and the bulky isopropyl groups will sterically and electronically influence the position of subsequent nitration.

Kinetic and Isomer Distribution Analysis

The distribution of isomers in electrophilic aromatic substitution can be governed by either kinetic or thermodynamic control. libretexts.orglibretexts.orgwikipedia.org Under kinetic control, the product that forms the fastest (i.e., has the lowest activation energy) will be the major product. libretexts.orglibretexts.orgwikipedia.org Under thermodynamic control, the most stable product will predominate, as the reaction is allowed to reach equilibrium. libretexts.orglibretexts.orgwikipedia.org The reaction temperature is a key factor in determining which regime is dominant. libretexts.orglibretexts.org

In the nitration of 1,3,5-triisopropylbenzene, the primary product is 2-nitro-1,3,5-triisopropylbenzene. google.com Further nitration is challenging due to the deactivating effect of the nitro group and the significant steric hindrance. Analysis of the product distribution, often carried out using techniques like high-resolution ¹H NMR spectroscopy or gas chromatography, is crucial for understanding the regioselectivity of the reaction. sciepub.com For instance, the nitration of toluene, a less sterically hindered alkylbenzene, at 30°C yields a mixture of approximately 58.5% ortho-nitrotoluene, 37% para-nitrotoluene, and only 4.5% meta-nitrotoluene, highlighting the directing effect of the methyl group. libretexts.orglibretexts.org In contrast, the increased steric bulk of a tert-butyl group leads to a product mixture of 16% ortho, 8% meta, and 75% para-nitro product, demonstrating the impact of steric hindrance on isomer distribution. libretexts.org

Preparation of Related Nitro-Triisopropylbenzene Isomers

Controlled Synthesis of Dinitro-Triisopropylbenzene Derivatives

The introduction of a second nitro group onto the 1,3,5-triisopropylbenzene ring is a challenging synthetic step. The deactivating nature of the first nitro group and the steric crowding from the three isopropyl groups make the ring less susceptible to further electrophilic attack. However, it has been found that 2,4-dinitro-1,3,5-triisopropylbenzene can be prepared in high yield by the nitration of 1,3,5-triisopropylbenzene in a saturated aliphatic hydrocarbon solvent using a mixture of nitric and sulfuric acids. google.com Surprisingly, even with an excess of nitric acid, the formation of the trinitro derivative is not observed under these conditions. google.com Attempting to introduce a second nitro group by simply increasing the temperature and reaction time with nitric acid in acetic acid and acetic anhydride is not successful. google.com

| Reactant | Nitrating Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1,3,5-Triisopropylbenzene | HNO₃/H₂SO₄ | Saturated Aliphatic Hydrocarbon | 25-30 °C | 97% | google.com |

Formation of Trinitro-Triisopropylbenzene Derivatives

The synthesis of 2,4,6-trinitro-1,3,5-triisopropylbenzene is even more difficult due to the severe steric hindrance and the strong deactivating effect of the two existing nitro groups. While the direct trinitration of 1,3,5-triisopropylbenzene is not readily achieved, the further nitration of the mononitro derivative (2-nitro-1,3,5-triisopropylbenzene) with a mixture of sulfuric and nitric acids can lead to the formation of 2,4,6-trinitro-1,3,5-triisopropylbenzene in a high yield of 95%. google.com This reaction, however, also produces a small amount of the dinitro derivative, which can be difficult to separate from the desired trinitro product. google.com

| Starting Material | Nitrating Agent | Yield | Byproduct | Reference |

|---|---|---|---|---|

| 2-Nitro-1,3,5-triisopropylbenzene | HNO₃/H₂SO₄ | 95% | Dinitro-1,3,5-triisopropylbenzene | google.com |

Table of Compounds

| Compound Name | Synonyms | Molecular Formula | CAS Number |

|---|---|---|---|

| This compound | 2-Nitro-1,3,5-triisopropylbenzene | C₁₅H₂₃NO₂ | 13402-31-8 |

| 1,3,5-Triisopropylbenzene | Benzene, 1,3,5-tris(1-methylethyl)- | C₁₅H₂₄ | 717-74-8 |

| 2,4-Dinitro-1,3,5-triisopropylbenzene | C₁₅H₂₂N₂O₄ | ||

| 2,4,6-Trinitro-1,3,5-triisopropylbenzene | C₁₅H₂₁N₃O₆ | ||

| Nitric Acid | HNO₃ | 7697-37-2 | |

| Sulfuric Acid | H₂SO₄ | 7664-93-9 | |

| Toluene | Methylbenzene | C₇H₈ | 108-88-3 |

| ortho-Nitrotoluene | 2-Nitrotoluene | C₇H₇NO₂ | 88-72-2 |

| meta-Nitrotoluene | 3-Nitrotoluene | C₇H₇NO₂ | 99-08-1 |

| para-Nitrotoluene | 4-Nitrotoluene | C₇H₇NO₂ | 99-99-0 |

| tert-Butylbenzene | C₁₀H₁₄ | 98-06-6 |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy of 1-Nitro-2,4,6-triisopropylbenzene reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons and the protons of the isopropyl groups appear in characteristic regions of the spectrum.

Due to the molecule's symmetry, the two aromatic protons are chemically equivalent, as are the two ortho-isopropyl groups. The para-isopropyl group is unique. This results in a simplified spectrum.

Aromatic Protons (H-aromatic): A singlet is expected for the two equivalent aromatic protons. The electron-withdrawing nature of the nitro group and the steric bulk of the isopropyl groups influence its chemical shift.

Isopropyl Methine Protons (-CH(CH₃)₂): Two septets are anticipated. One signal corresponds to the two equivalent methine protons of the ortho-isopropyl groups, and a separate signal corresponds to the single methine proton of the para-isopropyl group.

Isopropyl Methyl Protons (-CH(CH₃)₂): Two doublets are expected. One large signal represents the twelve equivalent methyl protons of the two ortho-isopropyl groups, and a second signal corresponds to the six equivalent methyl protons of the para-isopropyl group.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Aromatic (H-3, H-5) | ~7.1-7.3 | Singlet (s) | 2H |

| para-Isopropyl Methine (CH) | ~2.9-3.1 | Septet (sept) | 1H |

| ortho-Isopropyl Methine (CH) | ~3.2-3.4 | Septet (sept) | 2H |

| para-Isopropyl Methyl (CH₃) | ~1.2-1.3 | Doublet (d) | 6H |

| ortho-Isopropyl Methyl (CH₃) | ~1.2-1.3 | Doublet (d) | 12H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), carbon-carbon coupling is typically not observed, leading to a spectrum where each unique carbon atom produces a single peak. huji.ac.il For this compound, symmetry considerations reduce the number of expected signals.

The expected signals in the broadband-decoupled ¹³C NMR spectrum are:

Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons. One for the carbon bearing the nitro group (C-1), one for the carbons bearing the ortho-isopropyl groups (C-2, C-6), one for the carbons bearing aromatic protons (C-3, C-5), and one for the carbon with the para-isopropyl group (C-4). Quaternary carbons, those not attached to any protons, typically show weaker signals. huji.ac.il

Isopropyl Carbons: Four signals are anticipated for the isopropyl carbons. Two for the methine carbons (one for the ortho groups and one for the para group) and two for the methyl carbons (one for the ortho groups and one for the para group).

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-NO₂ (C-1) | ~150-155 |

| C-ortho-isopropyl (C-2, C-6) | ~148-152 |

| C-H (C-3, C-5) | ~120-125 |

| C-para-isopropyl (C-4) | ~145-150 |

| ortho-Isopropyl Methine (CH) | ~30-35 |

| para-Isopropyl Methine (CH) | ~30-35 |

| ortho-Isopropyl Methyl (CH₃) | ~22-26 |

| para-Isopropyl Methyl (CH₃) | ~22-26 |

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₅H₂₃NO₂), the expected monoisotopic mass is 249.17288 Da. uni.lu HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass. The technique can also identify various adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₁₅H₂₃NO₂⁺ | 249.17233 |

| [M+H]⁺ | C₁₅H₂₄NO₂⁺ | 250.18016 |

| [M+Na]⁺ | C₁₅H₂₃NNaO₂⁺ | 272.16210 |

| [M+K]⁺ | C₁₅H₂₃KNO₂⁺ | 288.13604 |

| [M-H]⁻ | C₁₅H₂₂NO₂⁻ | 248.16560 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is highly effective for assessing the purity and confirming the identity of volatile and semi-volatile compounds like this compound. thermofisher.comresearchgate.net

In a GC-MS analysis, the sample is first vaporized and separated into its components as it passes through a capillary column in the gas chromatograph. thermofisher.com The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property under specific experimental conditions. After separation, the eluted components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process generates a molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum serves as a molecular fingerprint, which can be compared to spectral libraries for positive identification. Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of the alkyl substituents.

Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry where a high-energy beam of atoms, such as argon or xenon, strikes a sample dissolved in a non-volatile liquid matrix like glycerol (B35011). wikipedia.orgnih.gov This process sputters sample molecules into the gas phase as ions, typically producing protonated molecules [M+H]⁺ with minimal fragmentation. wikipedia.org

While GC-MS is more suitable for the direct analysis of the relatively volatile this compound, FAB-MS is particularly valuable for characterizing less volatile or thermally unstable derivatives that may be synthesized from it. For example, if this compound were used as a starting material to create larger, more complex, or polar molecules (such as peptides or organometallic complexes), FAB-MS would be an effective method to determine their molecular weights. umd.edunih.gov The technique's ability to analyze non-volatile compounds makes it complementary to other mass spectrometry methods for the broader characterization of related chemical structures. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides critical insights into the molecular structure of this compound by identifying the characteristic vibrational modes of its functional groups. While a dedicated spectrum for this specific compound is not widely published, analysis can be performed by examining the well-established spectral regions for the nitro (NO₂) group, the substituted benzene (B151609) ring, and the isopropyl substituents.

The most prominent vibrational signatures arise from the nitro group. The asymmetric stretching vibration (ν_as(NO₂)) typically appears as a very strong band in the infrared (IR) spectrum, generally in the range of 1560–1500 cm⁻¹. The corresponding symmetric stretching vibration (ν_s(NO₂)) is also strong and is found in the 1390–1330 cm⁻¹ region. Steric hindrance from the adjacent isopropyl groups can cause the nitro group to twist out of the plane of the benzene ring, which may lead to slight shifts in these frequencies compared to less hindered nitroaromatics.

The isopropyl groups contribute characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the methyl (CH₃) and methine (C-H) groups within the isopropyl substituents are expected in the 3000–2850 cm⁻¹ region. Bending vibrations for these groups, such as scissoring and rocking, produce signals in the 1470–1360 cm⁻¹ range, potentially overlapping with the symmetric NO₂ stretch.

Aromatic C-H and C=C stretching vibrations from the benzene ring typically appear between 3100–3000 cm⁻¹ and 1600–1450 cm⁻¹, respectively. The substitution pattern on the benzene ring also gives rise to characteristic out-of-plane C-H bending vibrations, which are useful for confirming the structure. For a 1,2,3,5-tetrasubstituted benzene ring, these bands are typically found in the 900-800 cm⁻¹ region.

Table 1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Predicted Intensity (IR) | Predicted Intensity (Raman) |

|---|---|---|---|---|

| Asymmetric Stretch | NO₂ | 1560 - 1530 | Strong | Medium |

| Symmetric Stretch | NO₂ | 1370 - 1340 | Strong | Strong |

| Scissoring Bend | NO₂ | 890 - 840 | Medium | Weak |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1580, 1500 - 1450 | Medium-Strong | Medium-Strong |

| Aliphatic C-H Stretch | Isopropyl (CH, CH₃) | 3000 - 2850 | Strong | Strong |

| Aliphatic C-H Bend | Isopropyl (CH, CH₃) | 1470 - 1440, 1385 - 1365 | Medium-Strong | Medium |

Note: The data in this table is predictive and based on characteristic group frequencies for nitroaromatic and alkylbenzene compounds. Actual experimental values may vary.

X-ray Diffraction Analysis of Related Sterically Hindered Aromatics

Direct X-ray crystallographic data for this compound is scarce. However, significant structural information can be inferred from the analysis of closely related, sterically hindered aromatic compounds, such as 2,4,6-tri-tert-butylnitrobenzene (B91260) and other ortho-substituted nitroaromatics. These analogues serve as excellent models for understanding the profound impact of steric crowding on molecular geometry.

In sterically hindered nitroaromatics, single-crystal X-ray diffraction is the definitive method for determining precise geometric parameters, including bond lengths, bond angles, and torsion angles. For a molecule like this compound, the most significant structural feature revealed by such analysis would be the orientation of the nitro group relative to the benzene ring.

Due to severe steric repulsion between the oxygen atoms of the nitro group and the bulky ortho-isopropyl groups, the nitro group is forced to rotate significantly out of the plane of the aromatic ring. In related compounds, this dihedral angle (O-N-C-C) can be substantial, often approaching 90 degrees. This twisting minimizes steric strain but reduces the electronic conjugation between the nitro group and the π-system of the ring.

The benzene ring itself may exhibit slight deviations from planarity, adopting a subtle boat or chair-like conformation to alleviate strain. Bond lengths within the aromatic ring are expected to be typical for substituted benzenes (C-C ≈ 1.39 Å), although some minor elongation of the bonds adjacent to the bulky substituents may occur. The C-N bond length is also a key parameter, which might be slightly longer than in planar nitroaromatics due to the reduced π-bond character.

Table 2: Expected Geometric Parameters for this compound Based on Related Structures

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C-N (aromatic-nitro) | 1.48 - 1.50 Å |

| Bond Length | N-O (nitro) | 1.21 - 1.23 Å |

| Bond Length | C=C (aromatic) | 1.38 - 1.41 Å |

| Bond Angle | C-N-O | ~117 - 119° |

| Bond Angle | O-N-O | ~123 - 125° |

| Bond Angle | C-C-C (in ring) | ~118 - 122° |

Note: These values are estimations derived from computational models and crystallographic data of sterically analogous compounds like 2,4,6-tri-tert-butylnitrobenzene.

The structure of this compound is dominated by conformational distortions arising from intramolecular steric interactions. The primary distortion is the large dihedral angle between the nitro group and the benzene ring, as discussed previously. This rotation is a direct consequence of the steric clash between the nitro group's oxygen atoms and the hydrogen atoms of the ortho-isopropyl groups.

Further distortions involve the isopropyl groups themselves. To minimize their mutual steric interactions, the isopropyl groups are likely to adopt a gear-like arrangement. The C-C-C bond angles within the isopropyl groups and at their point of attachment to the ring may be slightly distorted from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries. For instance, the C(ring)-C(isopropyl)-C(methyl) angles might be compressed or expanded to accommodate the neighboring groups. These subtle adjustments in bond angles and torsional arrangements are crucial for achieving a stable molecular conformation in such a sterically congested system.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Studies (e.g., DFT, TD-DFT) on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental to characterizing the electronic structure and reactivity of nitroaromatic compounds. nih.govfigshare.com These methods provide a robust framework for calculating various molecular properties.

The first step in most quantum chemical calculations is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For nitroaromatic compounds, methods like DFT, specifically with functionals like B3LYP, are commonly used to determine structural characteristics. mdpi.comnih.gov In the case of 1-Nitro-2,4,6-triisopropylbenzene, the bulky isopropyl groups ortho to the nitro group would create significant steric hindrance, forcing the nitro group to twist out of the plane of the benzene (B151609) ring. The final optimized geometry would provide precise bond lengths, bond angles, and dihedral angles that are crucial for understanding the molecule's stability and interactions. While specific calculations for this molecule are not detailed in the literature, studies on similar substituted phenols and nitrobenzenes confirm that DFT methods with basis sets like 6-311++G(d,p) are effective for obtaining reliable optimized geometries. epa.gov

| Computational Method | Application on Related Compounds | Reference |

| DFT (B3LYP/6-311g(d,p)) | Geometry optimization of nitrated triazines. | mdpi.com |

| DFT (B3LYP/6-31+G(d,p)) | Structural characterization of a nitrated thiazole (B1198619) derivative. | nih.gov |

| DFT (B3LYP/6-311++G(d,p)) | Calculation of geometrical parameters for substituted phenols. | epa.gov |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net

Computational vibrational frequency analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. Using DFT, the harmonic vibrational frequencies can be calculated from the optimized molecular geometry. nih.gov These calculated frequencies are often scaled to better match experimental results, accounting for anharmonicity and limitations of the theoretical model. epa.govslideshare.net

For nitroaromatic compounds, this analysis provides detailed assignments for the characteristic vibrational modes of the nitro group (asymmetric and symmetric stretches) and the substituted benzene ring. slideshare.netnih.gov A study on nitrotriphenylenes using DFT (B3LYP/6-311+G**) demonstrated how vibrational studies can elucidate structure-spectroscopic relationships. nih.gov For this compound, such an analysis would reveal how the bulky isopropyl groups influence the vibrational modes of the C-NO2 moiety and the benzene ring.

Computational Modeling of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction requires identifying all relevant intermediates and the transition states that connect them on the potential energy surface (PES). arxiv.org Quantum chemical methods are employed to algorithmically explore these complex reaction networks, which can be slow and error-prone if done manually. arxiv.org

For nitroaromatic compounds, this can involve modeling processes like thermal decomposition or photochemical reactions. nih.govmdpi.com For instance, studies on nitrobenzene (B124822) have investigated the relaxation pathway from the first excited singlet state (S1), identifying geometric distortions of the nitro group as a key feature. nih.govfigshare.com Computational modeling can map out the minimum energy path for a reaction, calculate the energy barriers (activation energies) associated with transition states, and thus predict the feasibility and kinetics of different reaction pathways. arxiv.org While specific reaction pathways for this compound are not documented, the established methodologies are readily applicable.

Machine Learning Applications for Reaction Parameter Optimization (for related compounds)

In recent years, machine learning (ML) has become a transformative tool in chemistry for predicting molecular properties and optimizing reaction conditions. researchgate.netnih.gov For nitroaromatic compounds, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict properties like mutagenicity. nih.gov These models often use quantum chemical descriptors, derived from calculations, as inputs to train the ML algorithm. nih.gov

Furthermore, ML, particularly Bayesian optimization, is used to efficiently navigate the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst) to find the optimal conditions for yield or selectivity with minimal experimentation. researchgate.netnih.gov While specific applications to the synthesis of this compound are not reported, ML models are widely used for related processes. These data-driven approaches leverage large datasets to build predictive models that can guide chemists in designing more efficient chemical reactions. researchgate.netmdpi.com

| Technology | Application Area | Key Function | Reference |

| QSAR Models | Predicting properties (e.g., mutagenicity, thermal stability) of nitroaromatics. | Uses quantum chemical descriptors to correlate structure with activity/property. | researchgate.netnih.gov |

| Bayesian Optimization | Optimizing reaction conditions (temperature, concentration, etc.). | Efficiently explores parameter space to find optimal reaction outcomes. | researchgate.netnih.gov |

| Neural Networks | Predicting reaction outcomes and profiles. | Learns from reaction data to predict behavior of complex chemical systems. | mdpi.com |

Chemical Reactivity and Functional Group Transformations

Reactions of the Nitro Group

The nitro group (-NO₂) is an electron-withdrawing functional group that strongly influences the reactivity of the aromatic ring and is itself susceptible to several key transformations, most notably reduction and displacement.

The most common reaction of the nitro group on an aromatic ring is its reduction to an amino group (-NH₂). This transformation converts 1-Nitro-2,4,6-triisopropylbenzene into 2,4,6-Triisopropylaniline (B3188480), a valuable synthetic intermediate. The reduction of nitroarenes to their corresponding anilines is a fundamental process in organic synthesis. uni-regensburg.demdpi.com Catalytic hydrogenation is a widely employed method for this conversion, offering high efficiency and selectivity. lboro.ac.uk

The catalytic hydrogenation of aromatic nitro compounds involves the use of a metal catalyst to facilitate the reaction with hydrogen gas (H₂) or other hydrogen sources. A variety of catalysts are effective for the reduction of nitroarenes. lboro.ac.ukrsc.org Noble metals such as platinum (Pt) and palladium (Pd) are highly effective for this transformation under modest conditions. lboro.ac.uk Nickel-based catalysts, including Raney Nickel, also serve as a cost-effective alternative. aidic.it

The reaction is typically carried out in a solvent, and the choice of catalyst and reaction conditions (temperature, pressure) can be optimized to achieve high yields and selectivity. rsc.orguctm.edu For instance, the selective hydrogenation of aromatic nitro compounds can be achieved using catalysts like cobalt nanoparticles supported on nitrogen-doped carbon (Co@NC) with hydrazine (B178648) hydrate (B1144303) as the hydrogen source at moderate temperatures (e.g., 80 °C). rsc.org

Table 1: Selected Catalysts and Conditions for Nitroarene Reduction

| Catalyst System | Hydrogen Source | Typical Conditions | Reference |

|---|---|---|---|

| Platinum (Pt) or Palladium (Pd) based | H₂ gas | Modest temperature and pressure | lboro.ac.uk |

| Raney Nickel | H₂ gas | Elevated temperature and pressure | aidic.it |

| Au/Fe(OH)ₓ | CO and H₂O | 100–120 °C | rsc.org |

The mechanism of nitrobenzene (B124822) reduction on a platinum catalyst surface has been studied and is believed to proceed through a series of intermediates, including nitrosobenzene (B162901) and phenylhydroxylamine, before the final aniline (B41778) product is formed. lboro.ac.ukaidic.it

Recent advances in catalysis have enabled the use of nitroarenes as electrophilic partners in cross-coupling reactions. nih.gov In these "denitrative" couplings, the nitro group is displaced and replaced by another functional group, a process that relies on the cleavage of the strong Ar–NO₂ bond. nih.govresearchgate.net This represents a significant departure from the traditional use of haloarenes in such reactions.

Palladium-based catalyst systems are often employed to facilitate these transformations. nih.govrsc.org For example, the use of a Pd/BrettPhos catalyst has been shown to enable the Suzuki-Miyaura coupling of nitroarenes. nih.govacs.org This reaction proceeds through an oxidative addition of the Ar–NO₂ bond to the palladium center. nih.gov This methodology has been extended to other bond-forming reactions, including Sonogashira-type couplings with terminal alkynes and Buchwald-Hartwig aminations. nih.govrsc.org The development of N-heterocyclic carbene (NHC) ligands for palladium has further improved the efficiency and practicality of these denitrative methods. nih.gov

Catalytic Reduction to 2,4,6-Triisopropylaniline

Transformations of the Aromatic Ring and Isopropyl Substituents

Beyond the reactivity of the nitro group, the aromatic ring and its bulky isopropyl substituents can also undergo chemical transformations.

Halogenation is a classic electrophilic aromatic substitution reaction. msu.edumsu.edu While the nitro group is strongly deactivating, the three activating isopropyl groups direct incoming electrophiles to the ortho and para positions. In the case of this compound, all available positions on the ring are substituted. Therefore, direct halogenation would require displacement of an existing group.

A more common transformation related to this structure is the bromination of the parent hydrocarbon, 1,3,5-triisopropylbenzene (B165165), to yield 1-Bromo-2,4,6-triisopropylbenzene. reddit.com This reaction provides insight into the reactivity of the triisopropylphenyl scaffold. The reaction is typically performed using elemental bromine (Br₂), often in a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃) at low temperatures to control selectivity and prevent side reactions such as benzylic bromination. reddit.com

Table 2: Typical Conditions for Bromination of 1,3,5-Triisopropylbenzene

| Reagent | Solvent | Temperature | Product |

|---|

The oxidation of alkyl side chains on an aromatic ring is a common transformation. However, the reactivity of the isopropyl groups in this compound is significantly influenced by the electronic nature of the nitro group. The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring and makes it more resistant to oxidation. askfilo.com This deactivation extends to the benzylic positions of the isopropyl groups, making them less susceptible to oxidation compared to those on an activated or neutral aromatic ring.

In some cases, reactions intended to modify the ring can lead to the displacement of an isopropyl group. For example, the nitration of some isopropyl-substituted benzenes can result in "nitrodeisopropylation," where an isopropyl group is replaced by a nitro group. rsc.org

Derivatization for Synthetic Utility (using 2,4,6-triisopropylbenzene derivatives)

The sterically hindered nature of the 2,4,6-triisopropylbenzene scaffold imparts unique reactivity to its derivatives, making them valuable reagents in organic synthesis. This section explores the synthesis and application of key derivatives, focusing on their role in facilitating complex chemical transformations.

Synthesis and Reactivity of 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)

2,4,6-Triisopropylbenzenesulfonyl chloride, commonly abbreviated as TPSCl, is a highly effective condensing and sulfonylating agent. Its bulky triisopropylphenyl group provides steric shielding, which enhances its selectivity in various reactions, particularly in the synthesis of biopolymers like oligonucleotides.

The synthesis of 2,4,6-triisopropylbenzenesulfonyl chloride is typically achieved through a two-step process starting from 1,3,5-triisopropylbenzene.

Step 1: Sulfonation The initial step involves the sulfonation of 1,3,5-triisopropylbenzene. This is commonly carried out using chlorosulfonic acid at a controlled temperature, generally between 5 and 15°C, to yield the corresponding 2,4,6-triisopropylbenzenesulfonic acid intermediate.

Step 2: Chlorination The sulfonic acid intermediate is then converted to the desired sulfonyl chloride. This chlorination can be accomplished using reagents such as thionyl chloride or phosphorus pentachloride.

A representative synthetic protocol is summarized in the table below.

| Step | Reactants | Reagents | Key Conditions | Product |

|---|---|---|---|---|

| 1. Sulfonation | 1,3,5-Triisopropylbenzene | Chlorosulfonic acid (ClSO3H) | Controlled temperature (5-15°C) | 2,4,6-Triisopropylbenzenesulfonic acid |

| 2. Chlorination | 2,4,6-Triisopropylbenzenesulfonic acid | Thionyl chloride (SOCl2) or Phosphorus pentachloride (PCl5) | - | 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) |

TPSCl is widely utilized as a condensing agent in the phosphotriester approach to oligonucleotide synthesis. Its primary function is to activate a phosphodiester component, facilitating the formation of a new phosphodiester bond with the free hydroxyl group of another nucleoside.

The mechanism proceeds through the following key steps:

Activation of the Phosphate Group: The phosphodiester component reacts with TPSCl in the presence of a nucleophilic catalyst, such as N-methylimidazole, or a base like pyridine. This reaction forms a highly reactive mixed phosphonic-sulfonic anhydride (B1165640) intermediate. The bulky 2,4,6-triisopropylphenyl group provides steric hindrance that directs the reaction and minimizes side reactions.

Nucleophilic Attack: The free 5'-hydroxyl group of the second nucleoside acts as a nucleophile, attacking the activated phosphorus center of the mixed anhydride intermediate.

Formation of the Phosphotriester Linkage: The attack results in the displacement of the 2,4,6-triisopropylbenzenesulfonate leaving group, forming the desired stable phosphotriester linkage between the two nucleosides.

This process is favored due to the excellent leaving group ability of the 2,4,6-triisopropylbenzenesulfonate anion and the high reactivity of the mixed anhydride intermediate.

The reactivity of TPSCl is often compared to other arylsulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) and mesitylenesulfonyl chloride (MsCl), particularly in the context of oligonucleotide synthesis. The steric bulk of the 2,4,6-triisopropyl groups in TPSCl is a key determinant of its reactivity and selectivity.

While many sulfonyl chlorides are effective activating agents, TPSCl often demonstrates superior performance in the synthesis of complex oligonucleotides. The steric hindrance provided by the ortho-isopropyl groups reduces the rate of unwanted side reactions, such as the sulfonylation of the nucleoside's hydroxyl groups. This leads to higher yields and cleaner reaction profiles. In a study reinvestigating the efficacy of various activating agents for the phosphotriester approach, it was found that while reagents like 2- and 4-nitrobenzenesulfonyl chlorides were powerful activators, their use could lead to the formation of by-products. In contrast, sterically hindered reagents like TPSCl provide a balance of reactivity and selectivity, making them highly effective for the synthesis of oligonucleotides.

The table below provides a qualitative comparison of TPSCl with other common sulfonylating agents.

| Sulfonyl Chloride | Key Structural Feature | Relative Reactivity | Selectivity in Oligonucleotide Synthesis |

|---|---|---|---|

| p-Toluenesulfonyl Chloride (TsCl) | Less sterically hindered | High | Lower, can lead to side reactions |

| Mesitylenesulfonyl Chloride (MsCl) | Moderately sterically hindered (two ortho-methyl groups) | Moderate | Good |

| 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl) | Highly sterically hindered (two ortho-isopropyl groups) | High, but with enhanced selectivity | Excellent, minimizes side reactions |

Formation of Sulfonamides

A primary application of 2,4,6-triisopropylbenzenesulfonyl chloride is in the synthesis of sulfonamides. This is typically achieved by reacting TPSCl with a primary or secondary amine in the presence of a base to neutralize the hydrogen chloride byproduct. The bulky nature of the triisopropylphenyl group can influence the reaction rate, but it also provides a scaffold for creating sterically hindered sulfonamides with specific therapeutic or chemical properties.

The general reaction is as follows:

ArSO2Cl + R1R2NH + Base → ArSO2NR1R2 + [Base-H]+Cl-

Where Ar = 2,4,6-triisopropylphenyl

A variety of amines can be used in this reaction, including aliphatic and aromatic primary and secondary amines. The choice of base and solvent can be optimized to achieve high yields. Common bases include triethylamine (B128534) and pyridine, and solvents such as tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) are frequently employed.

The following table summarizes representative examples of sulfonamide formation using TPSCl.

| Amine | Base | Solvent | Product | Reported Yield |

|---|---|---|---|---|

| Ammonia (25% aq.) | - | THF | 2,4,6-Triisopropylbenzenesulfonamide | 98% |

| Aniline | Pyridine | DCM | N-Phenyl-2,4,6-triisopropylbenzenesulfonamide | High |

| Benzylamine | Triethylamine | DCM | N-Benzyl-2,4,6-triisopropylbenzenesulfonamide | Good |

| Piperidine | Triethylamine | THF | 1-(2,4,6-Triisopropylbenzenesulfonyl)piperidine | Good |

Synthesis of Sulfonyl Azides and C-H Amination

2,4,6-Triisopropylbenzenesulfonyl chloride serves as a precursor for the synthesis of 2,4,6-triisopropylbenzenesulfonyl azide (B81097), a valuable reagent for nitrogen-transfer reactions.

The sulfonyl azide is typically prepared by the reaction of TPSCl with sodium azide in a suitable solvent system, such as acetone/water or ethanol/water.

ArSO2Cl + NaN3 → ArSO2N3 + NaCl

Where Ar = 2,4,6-triisopropylphenyl

2,4,6-Triisopropylbenzenesulfonyl azide can then be used in C-H amination reactions, providing a direct method for the formation of C-N bonds. A notable application is in the rhodium-catalyzed direct amination of arene C-H bonds. In these reactions, a rhodium catalyst, often a cationic rhodium(III) complex, facilitates the insertion of a nitrene, generated from the sulfonyl azide, into a C-H bond of an arene. These reactions are highly valued for their efficiency and ability to functionalize otherwise unreactive C-H bonds.

The general scheme for rhodium-catalyzed C-H amination is as follows:

Arene-H + ArSO2N3 --[Rh catalyst]--> Arene-NHSO2Ar + N2

The following table provides an overview of the synthesis of the sulfonyl azide and a representative C-H amination reaction.

| Reaction | Starting Materials | Key Reagents/Catalyst | Solvent | Product |

|---|---|---|---|---|

| Sulfonyl Azide Synthesis | 2,4,6-Triisopropylbenzenesulfonyl chloride | Sodium azide (NaN3) | Acetone/Water | 2,4,6-Triisopropylbenzenesulfonyl azide |

| C-H Amination | Benzo[h]quinoline, p-Dodecylbenzenesulfonyl azide | [Cp*RhCl2]2, AgSbF6 | 1,2-Dichloroethane | N-(Benzo[h]quinolin-10-yl)-4-dodecylbenzenesulfonamide |

Derivatives for Oligonucleotide and Phospholipid Synthesis

Derivatives of this compound play a crucial role in the chemical synthesis of oligonucleotides and phospholipids, primarily through transformation into highly effective coupling and condensing agents. The bulky 2,4,6-triisopropylphenyl group provides steric hindrance that enhances selectivity and minimizes side reactions during these complex multi-step syntheses.

The key derivative utilized in this context is 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) . The synthetic route to TPSCl from this compound involves the reduction of the nitro group to form 2,4,6-triisopropylaniline. This aniline derivative is then diazotized and subsequently treated with sulfur dioxide in the presence of a copper(I) catalyst to yield the corresponding sulfonyl chloride. An alternative and more direct industrial synthesis involves the chlorosulfonation of 2,4,6-triisopropylbenzene.

In oligonucleotide synthesis , TPSCl is widely employed as a condensing agent, particularly in the phosphotriester and H-phosphonate methods of forming the internucleotide phosphodiester linkages. guidechem.com Its steric bulk allows for the selective activation of the phosphodiester component without reacting with other sensitive functional groups on the nucleoside monomers. guidechem.com This high selectivity is critical for achieving high yields and purity of the final oligonucleotide product. TPSCl is also used in the protection of the O6-position of guanosine (B1672433) residues during synthesis.

Similarly, in phospholipid synthesis , TPSCl serves as an efficient condensing agent for the esterification of glycerol (B35011) backbones with fatty acids, achieving yields in the range of 70–75%. guidechem.com It facilitates the formation of phosphodiester bonds in the synthesis of glycerophospholipids. guidechem.com

Another important derivative is 2,4,6-triisopropylbenzenesulfonyl azide , which is synthesized from TPSCl by reaction with sodium azide. prepchem.com This azide derivative is a valuable reagent in various organic transformations, although its direct application in oligonucleotide and phospholipid synthesis is less common than that of TPSCl.

Interactive Data Table: Derivatives for Synthesis

| Compound Name | Acronym | Role in Synthesis |

| 2,4,6-Triisopropylbenzenesulfonyl chloride | TPSCl | Condensing agent for internucleotide bond formation |

| 2,4,6-Triisopropylbenzenesulfonyl chloride | TPSCl | Condensing agent in phospholipid synthesis |

| 2,4,6-Triisopropylbenzenesulfonyl azide | - | Reagent for the introduction of azide functional groups |

Derivatives for Drug Development and Activating Agents

The 2,4,6-triisopropylbenzene scaffold, derived from this compound, is a significant structural motif in medicinal chemistry and drug development. The bulky and lipophilic nature of the triisopropylphenyl group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as its binding affinity to target receptors, metabolic stability, and bioavailability.

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) is a versatile reagent in the synthesis of various active pharmaceutical ingredients (APIs). chemimpex.com It is used to introduce the 2,4,6-triisopropylbenzenesulfonyl group into molecules, which can act as a protective group or as a key component of the final drug structure. The sulfonamide linkage formed by the reaction of TPSCl with amines is a common feature in many drug candidates. chemimpex.com For instance, TPSCl is used in the synthesis of sulfonamides and other sulfonyl-containing compounds that are important in both pharmaceuticals and agrochemicals. chemimpex.com

Derivatives of 2,4,6-triisopropylbenzene have been investigated for their potential therapeutic applications. A patent has described the use of 2,4,6-triisopropylbenzene compounds in the preparation of medicines for treating diabetes. These compounds were found to significantly inhibit cell lipolysis and demonstrated blood sugar-lowering effects and improved insulin (B600854) sensitivity in animal models.

Furthermore, TPSCl functions as an activating agent for carboxylic acids in the formation of amide and ester bonds, which are fundamental linkages in a vast array of drug molecules. By reacting with a carboxylic acid, TPSCl forms a mixed anhydride, which is highly reactive towards nucleophiles like amines and alcohols. This activation strategy is employed to facilitate the coupling of different molecular fragments during the synthesis of complex drug candidates.

The derivative 2,4,6-triisopropyl-N-(4-{[(2,4,6-triisopropylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide is another example of a complex molecule built upon the 2,4,6-triisopropylbenzene scaffold, highlighting its use in constructing elaborate structures for potential pharmacological evaluation.

Interactive Data Table: Derivatives in Drug Development

| Derivative | Application/Role |

| 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) | Reagent in the synthesis of sulfonamide-containing APIs |

| 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) | Activating agent for carboxylic acids in amide and ester bond formation |

| 2,4,6-Triisopropylbenzene compounds | Investigated for the treatment of diabetes |

| 2,4,6-triisopropyl-N-(4-{[(2,4,6-triisopropylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide | Example of a complex molecule for potential pharmacological studies |

Applications in Advanced Organic Synthesis and Materials Science

Role as Key Synthetic Intermediates

The primary role of 1-nitro-2,4,6-triisopropylbenzene in organic synthesis is that of a precursor, most notably for the production of its corresponding aniline (B41778) derivative. The presence of the three isopropyl groups creates a sterically crowded environment that can be leveraged to direct the outcomes of chemical transformations and to build molecular architectures with specific three-dimensional properties. Nitroaromatic compounds, in general, are recognized as versatile building blocks for creating a wide range of organic molecules, including pharmaceuticals and polymers. a2bchem.comnih.gov

Precursors for Sterically Hindered Amines in Ligand Design

A principal application of this compound is its use as a starting material for the synthesis of 2,4,6-triisopropylaniline (B3188480). lookchem.comnist.gov The reduction of the nitro group to an amine is a standard transformation that yields this highly bulky primary amine.

Table 1: Reduction of this compound

| Starting Material | Product | Transformation |

|---|---|---|

| This compound | 2,4,6-Triisopropylaniline | Reduction of Nitro Group |

This sterically encumbered aniline is a critical building block in modern coordination chemistry and catalysis. It is incorporated into the structure of sophisticated ligands, such as bulky phosphine (B1218219) ligands (e.g., the biarylphosphine ligand family that includes XPhos), which are employed in transition-metal-catalyzed cross-coupling reactions. bldpharm.com The sheer size of the 2,4,6-triisopropylphenyl group is instrumental in creating a specific coordination environment around a metal center, which in turn influences the catalyst's activity and selectivity.

Building Blocks for Complex Chemical Structures

Beyond its role as a precursor to aniline-based ligands, this compound serves as a foundational element for constructing more elaborate molecules. While its primary documented use is in the synthesis of the aforementioned aniline for ligand development, nitroaromatics are broadly utilized as key intermediates in multi-step syntheses. a2bchem.comacs.org The nitro group itself is a versatile functional group that can be transformed into various other functionalities or used to influence the reactivity of the aromatic ring, making compounds like this compound valuable starting points for diverse and complex molecular targets.

Synthetic Strategies for Advanced Materials (e.g., cross-linking agents for polyurethanes derived from dinitro compounds)

In the field of materials science, dinitroaromatic compounds are potential precursors to monomers used in polymer synthesis. The synthesis of polyurethanes, for instance, typically involves the reaction of diisocyanates with polyols. researchgate.netyoutube.com These diisocyanates can be produced from the corresponding diamines, which are accessible through the reduction of dinitro compounds.

Following this logic, a dinitro derivative of 1,3,5-triisopropylbenzene (B165165) could be synthesized and subsequently reduced to a diamine. This diamine could then be converted into a diisocyanate. The resulting bulky, trifunctional diisocyanate monomer could theoretically be employed as a cross-linking agent in the production of polyurethanes, imparting significant steric bulk and potentially enhancing thermal stability or altering the mechanical properties of the final polymer matrix.

Development of Catalytic Systems Employing Derivatives

The derivatives of this compound, particularly the 2,4,6-triisopropylaniline obtained from its reduction, are pivotal in the development of advanced catalytic systems. The 2,4,6-triisopropylphenyl (TIPP) moiety is a common feature in a variety of high-performance ligands designed for transition metal catalysis. These catalytic systems are employed in a wide array of chemical reactions, including challenging cross-coupling reactions like the Suzuki-Miyaura coupling of nitroarenes. acs.org

Influence of Steric Bulk on Catalyst Performance

The performance of a catalyst is profoundly influenced by the steric properties of its ligands, and the triisopropylphenyl group is a prime example of a functionality used to exert steric control. catalysis.blog The significant bulk of the three isopropyl groups creates a congested environment around the catalytic center.

This steric hindrance can:

Enhance Catalyst Stability: The bulky groups can protect the metal center from decomposition pathways.

Improve Selectivity: By physically blocking certain approach trajectories for substrates, the ligand can direct the reaction to favor a specific regio- or stereoisomer. catalysis.blognih.gov

Control Reactivity: Steric crowding can prevent the binding of larger substrates or inhibit unwanted side reactions, leading to a cleaner and more efficient catalytic cycle. nih.gov

The effect of steric hindrance can be analyzed using quantitative methods like multidimensional steric parameters (e.g., Sterimol parameters), which help in establishing structure-activity relationships and provide deeper mechanistic insight into how spatial interactions guide asymmetric catalysis. nih.gov

Table 2: Effects of Steric Bulk in Catalysis

| Influence | Consequence | Example |

|---|---|---|

| Kinetic Control | Reduces reaction rate by impeding substrate-catalyst interaction. | A very large substrate failing to access a crowded active site. |

| Selectivity Control | Blocks certain reaction pathways, favoring others. | Directing a reaction to produce a single desired enantiomer. catalysis.blog |

| Stability | Protects the metal center from degradation. | Ligands that form a "pocket" around the metal. |

Exploration of Structure-Reactivity Relationships in Sterically Congested Systems

The structure of this compound provides a compelling case study for understanding structure-reactivity relationships in sterically congested molecules. The three bulky isopropyl groups ortho and para to the nitro group significantly hinder the chemical reactivity of both the nitro group and the aromatic ring.

Research into sterically challenging nitroaromatics shows that while reactions can be more difficult compared to unhindered analogues, they are often still possible under appropriate conditions. acs.org For example, the reduction of the nitro group can proceed, but the reaction rate and the required conditions may be altered by the steric shielding. This steric hindrance can be advantageous, as it can prevent undesirable side reactions. For instance, in reactions involving nucleophilic attack or electrophilic substitution on the ring, the isopropyl groups act as bulky sentinels, directing incoming reagents away from the ortho and para positions and potentially influencing the regioselectivity of reactions at the less hindered meta positions, or at the nitro group itself. youtube.com Even within the same class of reaction, significant steric hindrance can lead to diminished yields or require modified catalytic systems to overcome the spatial barriers. nih.gov

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Methodologies for Hindered Nitroaromatics

The synthesis of highly substituted and sterically congested nitroaromatics like 1-Nitro-2,4,6-triisopropylbenzene has traditionally been challenging. However, recent advances in catalysis are providing new pathways to these molecules and their derivatives.

Modern cross-coupling reactions are at the forefront of this research. Palladium-catalyzed reactions, for instance, have been developed to facilitate the denitrative Mizoroki-Heck reaction. acs.org This method allows for the coupling of nitroarenes with buta-1,3-dienes to form 1,4-diaryl-1,3-butadienes, demonstrating a high tolerance for various functional groups and providing moderate to excellent yields. acs.org The use of specific catalyst systems, such as Pd(acac)2 with BrettPhos, is crucial for achieving selective C-C bond formation. acs.org Similarly, palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes has emerged as a powerful tool for creating C-C bonds, even with sterically demanding substrates. acs.org

Beyond palladium, iron-based catalysts are also proving effective. Iron(salen) complexes have been shown to catalyze the reductive functionalization of challenging nitroaromatics, such as 2-methyl-1-nitronaphthalene, showcasing the potential for these catalysts to handle sterically hindered environments. acs.org These novel catalytic approaches represent a significant step forward, enabling the synthesis of complex molecular architectures that were previously difficult to access.

| Reaction Type | Catalyst System | Substrates | Products | Significance |

| Mizoroki-Heck | Pd(acac)2/BrettPhos | Nitroarenes, Buta-1,3-dienes | 1,4-Diaryl-1,3-butadienes | Efficient synthesis of conjugated diene frameworks. acs.org |

| Suzuki-Miyaura | Palladium-based | Nitroarenes, Boronic acids | Biaryls | C-C bond formation with hindered nitroarenes. acs.org |

| Reductive Functionalization | Iron(salen) complex | Nitroaromatics, Alkenes | Indenyl & N,O-alkylated species | Application to sterically challenging nitroaromatics. acs.org |

Unveiling Undiscovered Reactivity Profiles

The bulky isopropyl groups in this compound significantly influence its reactivity, often leading to outcomes different from less hindered nitroaromatics. Research is focused on exploiting this unique reactivity. A primary pathway for nitroaromatic compounds is their reduction to the corresponding amines, which serve as crucial intermediates in many industrial syntheses, including the production of dyes and pharmaceuticals. wikipedia.org While this transformation is well-established, the conditions required for hindered compounds can be more demanding.

Recent studies have moved beyond simple reduction to explore more complex transformations. The iron-catalyzed reductive functionalization of nitroaromatics, for example, does not just reduce the nitro group but uses it as a reactive handle to form new C-C and C-N bonds with alkenes. acs.org Mechanistic studies, including in situ Electron Paramagnetic Resonance (EPR), have been employed to understand the reaction pathways, revealing the involvement of nitroxide radicals in certain cases. acs.org

Furthermore, denitrative cross-coupling reactions, where the nitro group is replaced entirely, are expanding the synthetic utility of nitroaromatics. acs.org These reactions treat the nitro group as a leaving group, enabling the formation of C-C, C-N, C-O, and C-S bonds under transition-metal catalysis. acs.org This "umpolung" or reversal of reactivity, turning an electron-withdrawing group into a coupling handle, opens up new avenues for molecular construction.

Expanding Applications in Functional Materials and Pharmaceuticals

The unique structural and electronic properties of hindered nitroaromatics are being explored for applications in advanced materials and as pharmaceutical building blocks.

In materials science, polynitro compounds are foundational to the field of energetic materials. google.comenergetic-materials.org.cn The thermal stability and energy content of these materials are highly dependent on their molecular structure. The synthesis of novel polynitrostilbene compounds, for example, has been shown to yield materials with high thermal resistance, suitable for use as heat-resistant energetic materials. google.com While this compound itself is not a polynitro energetic material, its synthesis and the study of its properties contribute to the fundamental understanding of how steric hindrance and electronic effects influence stability in this class of compounds. Additionally, derivatives of nitroarenes, such as the 1,4-diaryl-1,3-butadienes synthesized via Heck coupling, are key structural motifs in optical devices like liquid crystals and fluorescent probes. acs.org

In the pharmaceutical sector, the nitro group is a key functional group in a number of drugs, including antibiotics and anti-cancer agents. nih.govnih.gov The reduction of a nitroaromatic to an arylamine is a common step in the synthesis of many pharmaceutical compounds. wikipedia.orgtandfonline.com Specific nitroaromatic compounds have been synthesized and evaluated for their potential as anticancer drugs, showing significant activity and an ability to interact with DNA. nih.gov The development of methodologies that can effectively handle hindered nitroaromatics is crucial for expanding the library of potential drug candidates.

Synergistic Integration of Experimental and Computational Research

The complexity of reactions involving sterically hindered molecules necessitates a combined experimental and computational approach to fully understand and predict their behavior. This synergy is proving invaluable in advancing the chemistry of compounds like this compound.

Computational methods, particularly Density Functional Theory (DFT), are being used to evaluate reaction mechanisms and predict outcomes. For instance, DFT calculations have been used to model the catalytic cycles of the iron-catalyzed reductive functionalization of nitroaromatics. acs.org These calculations helped to determine the rate-limiting steps and transition state energies, which were found to be consistent with experimental kinetic data. acs.org This integrated approach provides a much deeper understanding of the reaction than either method could alone.

Similarly, computational studies are used to rationalize experimentally observed properties. In the study of solid solutions formed by substituted nitrobenzoic acids, computational analysis of intermolecular interaction energies helped to explain the observed solubility limits determined through experimental techniques like PXRD, DSC, and NMR. chemrxiv.org Molecular Dynamics (MD) simulations are also being employed to investigate how intermolecular forces drive the self-assembly of molecules into larger structures, such as supramolecular gels, reducing the time and effort needed to discover new functional materials. acs.org This powerful combination of predictive modeling and empirical validation is accelerating the pace of discovery in the field of hindered nitroaromatics.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign peaks using the deshielding effect of nitro and isopropyl groups. For example, aromatic protons adjacent to NO₂ exhibit downfield shifts (δ 8.5–9.0 ppm). Isopropyl CH₃ groups appear as doublets near δ 1.2–1.5 ppm .

- IR Spectroscopy : Confirm NO₂ stretching vibrations (asymmetric: ~1520 cm⁻¹; symmetric: ~1350 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 277 and fragmentation patterns (e.g., loss of isopropyl groups) .

What safety protocols are essential when handling this compound?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (R20/21/22 risks) .

- Ventilation : Use fume hoods or closed systems to prevent inhalation (R36/37/38) .

- Spill management : Neutralize with alkaline solutions (e.g., NaHCO₃) and adsorb using inert materials (vermiculite) .

How do steric effects from isopropyl groups influence nitration reactions in triisopropylbenzene derivatives?

Advanced Research Focus

The bulky isopropyl groups create steric hindrance, directing nitration to the less hindered position (meta/para to existing substituents). Computational modeling (DFT) can predict regioselectivity:

- Electron density maps : Nitro groups preferentially occupy positions with lower steric strain.

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (mono-nitration), while higher temperatures may lead to isomerization .

How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points, solubility)?

Q. Advanced Research Focus

- Reproducibility checks : Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities.

- Meta-analysis : Compare datasets across peer-reviewed studies, noting solvent systems and measurement conditions (e.g., DSC for melting points) .

What environmental impact studies are needed for this compound, given data gaps in similar nitroaromatics?

Advanced Research Focus

Prioritize:

- Biodegradation assays : Use soil microcosms to assess microbial breakdown pathways.

- Ecotoxicology : Test acute toxicity on Daphnia magna or algae (OECD 202/201 guidelines).

- Mobility studies : HPLC-MS/MS can track leaching potential in soil/water matrices .

What methodological approaches enable isotopic labeling (e.g., deuterium) for stability studies of this compound?

Q. Advanced Research Focus

- Deuterated precursors : Synthesize using D₂SO₄/HNO₃ in deutero-solvents (e.g., DCM-d₂).

- LC-MS/MS analysis : Monitor deuterium incorporation via isotopic shifts in fragmentation patterns.

- Applications : Study metabolic stability in in vitro hepatic microsome assays .

What analytical challenges arise in detecting trace amounts of this compound in environmental samples?

Q. Advanced Research Focus

- Matrix interference : Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound from complex matrices.

- Detection limits : Optimize GC-ECD (electron capture detection) for nitro groups, achieving ppb-level sensitivity.

- Validation : Spike recovery tests (80–120%) ensure method accuracy in water/soil samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.